molecular formula C9H16 B1218949 1,3-Butadiene, 2-methyl-, polymer with 2-methyl-1-propene CAS No. 68081-82-3

1,3-Butadiene, 2-methyl-, polymer with 2-methyl-1-propene

Cat. No. B1218949
CAS RN: 68081-82-3
M. Wt: 124.22 g/mol
InChI Key: VHOQXEIFYTTXJU-UHFFFAOYSA-N
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Description

Isobutylene-isoprene copolymer is a hydrocarbon.

properties

CAS RN

68081-82-3

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

2-methylbuta-1,3-diene;2-methylprop-1-ene

InChI

InChI=1S/C5H8.C4H8/c1-4-5(2)3;1-4(2)3/h4H,1-2H2,3H3;1H2,2-3H3

InChI Key

VHOQXEIFYTTXJU-UHFFFAOYSA-N

SMILES

CC(=C)C.CC(=C)C=C

Canonical SMILES

CC(=C)C.CC(=C)C=C

Other CAS RN

68441-14-5
9010-85-9
68081-82-3

synonyms

butyl rubber

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 3.5% solution of 10 g of poly(isobutylene-co-isoprene) was prepared in 96.5% of a 1:1 mixture of trimethylpentane and CCl4. The solution was purged with N2 and with the temperature adjusted to 75° C., 0.2 g of benzoyl peroxide was added and the solution stirred for 1 hour. After this period 1.0 g of methylmethacrylate was added and the system was stirred for 16 hours under a N2 atmosphere. At the end of 16 hours, 0.3 g of benzoyl peroxide or azobisisobutyronitrile was added and 40 g of methyl methacrylate was added over an hour. The polymerization was continued for 16 hours with constant mechanical stirring under a N2 atmosphere. The reaction mixture was cooled to room temperature and the particles cleaned by successive steps of centrifugation, decanting, and resuspension. The particles were freeze dried to a powder.
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3.5%

Synthesis routes and methods II

Procedure details

A 0.3% solution of 0.2 g of poly(isobutylene-co-isoprene) was prepared in 99.7% of a 1:2 mixture of 2,2,4-trimethylpentane and CCl4. The solution was purged with N2, heated to 75 C., 0.09 g of azobisisobutyronitrile was added, followed by 5 g of methylmethacrylate, added over a period of one half hour. The polymerization was carried out for 8 hours with constant mechanical stirring, under a N2 atmosphere. After cooling the reaction mixture to room temperature, the cleaning procedure used was identical to that of Example 1.
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Synthesis routes and methods III

Procedure details

Butadiene/acrylonitrile copolymers having acrylonitrile contents of 5 to 60, preferably 10 to 50 wt. % (NBR)
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Synthesis routes and methods IV

Procedure details

The methodology of Example 3 was repeated, except that 1.5 mL of isoprene was added to the reaction vessel prior to initiation. The mixture was allowed to stir at −78° C. for 10 minutes, before addition of methanol (10 mL) to terminate the reaction. The yield of copolymer was 5.5 g (Mn=104,000, Mw=203,000). The isoprene content in the rubber was 1.5 mol-percent.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Butadiene, 2-methyl-, polymer with 2-methyl-1-propene
Reactant of Route 2
1,3-Butadiene, 2-methyl-, polymer with 2-methyl-1-propene
Reactant of Route 3
1,3-Butadiene, 2-methyl-, polymer with 2-methyl-1-propene
Reactant of Route 4
1,3-Butadiene, 2-methyl-, polymer with 2-methyl-1-propene
Reactant of Route 5
1,3-Butadiene, 2-methyl-, polymer with 2-methyl-1-propene
Reactant of Route 6
1,3-Butadiene, 2-methyl-, polymer with 2-methyl-1-propene

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